4-bromo-2-(3,3-dimethyl-2-oxobutyl)-5-morpholino-3(2H)-pyridazinone

Description

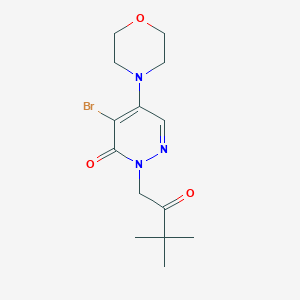

Chemical Structure and Properties The compound 4-bromo-2-(3,3-dimethyl-2-oxobutyl)-5-morpholino-3(2H)-pyridazinone (CAS: 477860-37-0) is a pyridazinone derivative with a molecular formula of C₁₁H₁₄BrN₃O₃ and a molecular weight of 316.16 g/mol . Its structure features a bromine atom at position 4, a morpholino group at position 5, and a 3,3-dimethyl-2-oxobutyl side chain at position 2 of the pyridazinone core.

Pharmacological Context Pyridazinone derivatives are known for diverse biological activities, including analgesic, anti-inflammatory, and antipyretic effects. For example, emorfazone (4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone), a structurally related compound, is a clinically used non-steroidal anti-inflammatory drug (NSAID) . The bromine substituent in the target compound may enhance electrophilic reactivity or modulate receptor binding compared to ethoxy or methyl groups in analogs .

Properties

IUPAC Name |

4-bromo-2-(3,3-dimethyl-2-oxobutyl)-5-morpholin-4-ylpyridazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BrN3O3/c1-14(2,3)11(19)9-18-13(20)12(15)10(8-16-18)17-4-6-21-7-5-17/h8H,4-7,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHXYMONCAOCCQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)CN1C(=O)C(=C(C=N1)N2CCOCC2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BrN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-(3,3-dimethyl-2-oxobutyl)-5-morpholino-3(2H)-pyridazinone typically involves the following steps:

Formation of the Pyridazinone Core: The pyridazinone core is synthesized through the cyclization of appropriate hydrazine derivatives with diketones.

Introduction of the Bromine Atom: Bromination is achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position.

Attachment of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions, often using morpholine and suitable leaving groups.

Addition of the 3,3-Dimethyl-2-oxobutyl Group: This step involves the alkylation of the pyridazinone core with 3,3-dimethyl-2-oxobutyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Common industrial methods include continuous flow synthesis and batch processing, utilizing automated systems for precise control of reaction parameters .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(3,3-dimethyl-2-oxobutyl)-5-morpholino-3(2H)-pyridazinone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the bromine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyridazinone derivatives.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity

Research indicates that derivatives of pyridazinones, including 4-bromo-2-(3,3-dimethyl-2-oxobutyl)-5-morpholino-3(2H)-pyridazinone, exhibit cytotoxic effects against various cancer cell lines. Studies have shown that these compounds can induce apoptosis in tumor cells, making them candidates for further development as anticancer agents. The mechanism of action often involves the inhibition of specific enzymes related to cell proliferation and survival pathways.

Neuroprotective Properties

This compound has been investigated for its neuroprotective effects. Research suggests that it may help in the treatment of neurodegenerative diseases by inhibiting pathways that lead to neuronal death. Its ability to cross the blood-brain barrier enhances its potential as a therapeutic agent for conditions such as Alzheimer’s disease and Parkinson’s disease.

Corrosion Inhibition

Green Corrosion Inhibitors

this compound has been studied as a corrosion inhibitor for metals in acidic environments. Its effectiveness is attributed to its adsorption on metal surfaces, which forms a protective layer that prevents corrosion. This application is particularly relevant in industries where metal components are exposed to harsh chemical conditions.

Material Science

Polymer Additives

In materials science, this compound can be utilized as an additive in polymer formulations to enhance mechanical properties and thermal stability. Its incorporation into polymer matrices can improve resistance to degradation under environmental stressors.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 4-bromo-2-(3,3-dimethyl-2-oxobutyl)-5-morpholino-3(2H)-pyridazinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural and Functional Analogues

A comparative analysis of key pyridazinone derivatives is provided below:

Biological Activity

4-Bromo-2-(3,3-dimethyl-2-oxobutyl)-5-morpholino-3(2H)-pyridazinone is a synthetic organic compound with the molecular formula and a molecular weight of 358.23 g/mol. This compound belongs to the class of pyridazinones, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The unique structure of this compound, featuring a bromine atom, a morpholino group, and a bulky oxobutyl substituent, enhances its potential therapeutic applications.

Antimicrobial Properties

Research indicates that pyridazinone derivatives exhibit significant antimicrobial activity. For instance, studies have shown that compounds similar to this compound can effectively inhibit the growth of various pathogens, including bacteria and fungi. The presence of the morpholino group is believed to enhance this activity by facilitating interactions with microbial cell membranes .

Anti-inflammatory Activity

The anti-inflammatory properties of pyridazinones are well-documented. For example, compounds in this class have been reported to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. Molecular docking studies suggest that this compound may bind effectively to the active site of COX enzymes, leading to reduced production of pro-inflammatory mediators .

Analgesic Effects

In addition to its anti-inflammatory properties, this compound has shown potential as an analgesic agent. Studies involving animal models have demonstrated that similar pyridazinones can provide pain relief comparable to established analgesics . The mechanism may involve modulation of pain pathways through inhibition of specific receptors or enzymes.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of pyridazinone derivatives. The bulky oxobutyl side chain in this compound is thought to enhance selectivity towards certain biological targets while maintaining favorable pharmacokinetic properties. Comparative studies with simpler derivatives indicate that modifications in substituents can significantly impact biological efficacy .

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial effects of various pyridazinone derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) lower than many standard antibiotics, suggesting potent antibacterial activity .

Case Study 2: Anti-inflammatory Efficacy

In a controlled experiment assessing anti-inflammatory effects using a carrageenan-induced paw edema model in rats, the compound demonstrated significant reduction in edema compared to the control group. This effect was attributed to its ability to inhibit COX enzymes and modulate inflammatory cytokines .

Summary Table of Biological Activities

Q & A

Q. What synthetic strategies are effective for introducing the morpholino group into pyridazinone derivatives?

The morpholino group is typically introduced via nucleophilic substitution or alkylation reactions. For example, in the synthesis of 5-morpholino-3(2H)-pyridazinones, N-alkylation of pyridazinone precursors with morpholine derivatives under basic conditions (e.g., K₂CO₃ in DMF) is common. Friedel-Crafts acylation (e.g., using mucochloric acid) can also generate intermediates for subsequent functionalization . Key steps include:

- Hydrazine treatment to eliminate HCl and form N-unsubstituted pyridazinones.

- Alkylation with methyl iodide or other alkylating agents to introduce substituents at position 2.

Q. What analytical techniques are recommended for characterizing brominated pyridazinones?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and regioselectivity. The bromo group’s deshielding effect aids in identifying its location.

- HPLC-MS : Validates purity (>98%) and molecular weight, especially for detecting des-bromo byproducts.

- X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives .

Q. What in vitro models are used to evaluate pyridazinones’ anti-inflammatory activity?

Standard assays include:

- Carrageenan-induced paw edema in rodents to measure inflammation suppression.

- Benzoquinone-induced writhing tests for analgesic activity.

- Cyclooxygenase (COX) inhibition assays to compare potency against reference drugs (e.g., indomethacin) .

Advanced Research Questions

Q. How can regioselectivity be optimized during alkylation in pyridazinone synthesis?

Regioselectivity depends on:

- Base selection : Strong bases (e.g., NaH) favor deprotonation at more acidic positions (e.g., N1 over O2 in pyridazinones).

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity at specific sites.

- Temperature control : Lower temperatures (0–5°C) reduce side reactions. Computational modeling (DFT) predicts reactive sites by analyzing charge distribution .

Q. How does the bromo substituent at position 4 influence biological activity compared to chloro analogs?

Bromo groups enhance electron-withdrawing effects , increasing electrophilicity and potential interactions with cysteine residues in target enzymes (e.g., COX-2). Chloro analogs (e.g., norflurazon) show herbicidal activity via carotenoid inhibition, whereas bromo derivatives may exhibit stronger anti-inflammatory effects due to prolonged metabolic stability .

Q. How do species differences impact metabolic profiling of pyridazinones?

Metabolism varies significantly:

- Rodents : Primarily excrete hydroxylated metabolites via urine (e.g., M-9 in rats).

- Guinea pigs : Fecal excretion dominates due to biliary clearance.

- Methodology : Use UPLC-MS/MS and isotopic labeling to track species-specific pathways. Adjust dosing regimens based on hepatic enzyme activity (e.g., CYP450 isoforms) .

Q. What computational methods predict metabolic stability of this compound?

- QSAR Models : Correlate substituent hydrophobicity (logP) with half-life in microsomal assays.

- Molecular Docking : Simulate binding to CYP3A4 or UDP-glucuronosyltransferases to identify vulnerable sites for oxidation or conjugation.

- MetaSite Software : Predicts Phase I/II metabolites using substrate-enzyme interaction maps .

Q. How can SAR studies improve selectivity for anti-inflammatory vs. ulcerogenic effects?

- Substituent modification : Replace methyl groups at position 2 with cyclohexyl or phenyl to reduce gastric irritation.

- Morpholino optimization : Introduce carboxymethyl or hydroxyethyl side chains to enhance water solubility and minimize mucosal binding.

- In vivo profiling : Compare ulcerogenic indices (UI) in rat stomachs post-administration against reference NSAIDs .

Data Contradictions and Resolution

Q. Conflicting reports on the primary excretion route (urinary vs. fecal) in guinea pigs: How to resolve?

Q. Discrepancies in COX-1 vs. COX-2 inhibition across pyridazinone analogs: Mechanistic insights?

- Molecular dynamics simulations : Reveal that bulky 3,3-dimethyl-2-oxobutyl groups sterically hinder COX-1 binding, enhancing COX-2 selectivity.

- Enzyme kinetics : Measure IC₅₀ values using recombinant COX isoforms to validate selectivity .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.